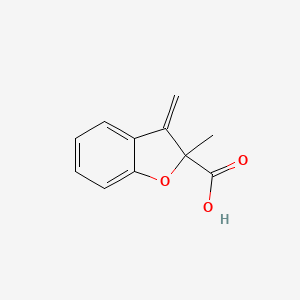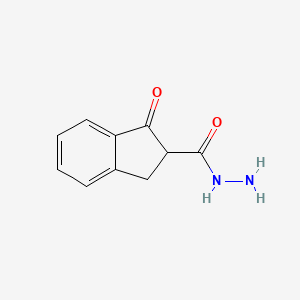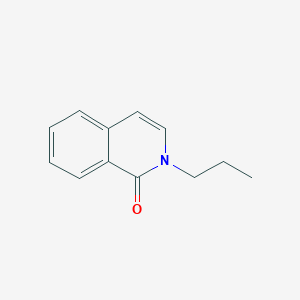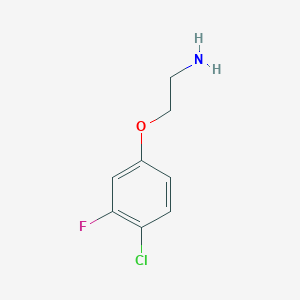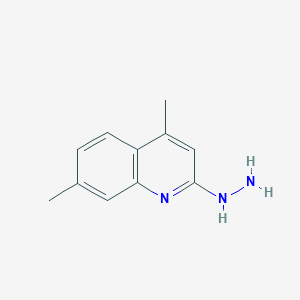![molecular formula C8H18N2OSi B11906234 Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]- CAS No. 653580-08-6](/img/structure/B11906234.png)
Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile is an organic compound with the molecular formula C8H18N2OSi. It is characterized by the presence of a nitrile group, a trimethylsilyl group, and an amino group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile typically involves the reaction of 3-methyl-2-butanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in reduction reactions, the nitrile group is targeted by reducing agents, leading to the formation of primary amines. In substitution reactions, the trimethylsilyl group is displaced by nucleophiles, resulting in the formation of new functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-2-(((trimethylsilyl)oxy)amino)propanenitrile
- 3-Methyl-2-(((trimethylsilyl)oxy)amino)pentanenitrile
- 3-Methyl-2-(((trimethylsilyl)oxy)amino)hexanenitrile
Uniqueness
3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the trimethylsilyl group enhances its stability and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
653580-08-6 |
|---|---|
Fórmula molecular |
C8H18N2OSi |
Peso molecular |
186.33 g/mol |
Nombre IUPAC |
3-methyl-2-(trimethylsilyloxyamino)butanenitrile |
InChI |
InChI=1S/C8H18N2OSi/c1-7(2)8(6-9)10-11-12(3,4)5/h7-8,10H,1-5H3 |
Clave InChI |
AGWQBEHXUXXUOU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C#N)NO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



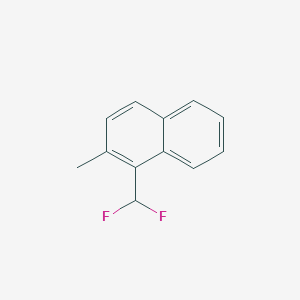
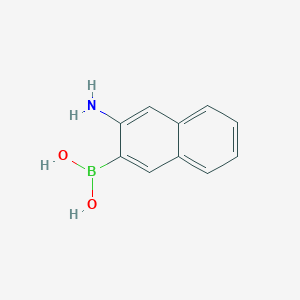
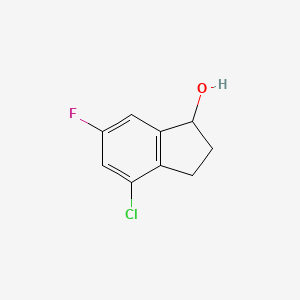

![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11906187.png)

